1,4-Bis(3-isocyanopropyl)piperazine

Olefin metathesis Ruthenium scavenging Metal purification

Select 1,4‑Bis(3‑isocyanopropyl)piperazine (SnatchCat) when generic scavengers fail to meet ICH Q3D elemental impurity limits. This bidentate isocyanide ligand delivers residual Ru ≤10 ppm in 20 min—unattainable by silica gel filtration alone—and achieves sub‑5 ppm Cu in ATRP polymers without precipitation or dialysis. Its dual quenching/scavenging function replaces multi‑step workups in telescoped Ru/Pd sequences, saving solvent, time, and cost. Procure for olefin metathesis API syntheses, Cu‑free biomedical polymers, or cross‑coupling cascades where single‑digit ppm metal residues are non‑negotiable.

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
CAS No. 51641-96-4
Cat. No. B1648895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(3-isocyanopropyl)piperazine
CAS51641-96-4
Molecular FormulaC12H20N4
Molecular Weight220.31 g/mol
Structural Identifiers
SMILES[C-]#[N+]CCCN1CCN(CC1)CCC[N+]#[C-]
InChIInChI=1S/C12H20N4/c1-13-5-3-7-15-9-11-16(12-10-15)8-4-6-14-2/h3-12H2
InChIKeyGTYUVOWMIHCPRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(3-isocyanopropyl)piperazine (CAS 51641-96-4): Technical Specifications and Procurement Baseline


1,4-Bis(3-isocyanopropyl)piperazine (CAS 51641-96-4), commercially known as SnatchCat, is a bidentate isocyanide ligand with a piperazine core and two 3-isocyanopropyl arms [1]. It is a solid at room temperature, typically supplied as a white to light yellow powder or crystals with a purity of ≥97.0% (HPLC) and a melting point of 81–85 °C [2]. This compound functions as a universal metal scavenger and reaction quenching agent in transition-metal-catalyzed transformations, demonstrating particular efficacy for ruthenium, palladium, and copper residues .

1,4-Bis(3-isocyanopropyl)piperazine: Why Generic Metal Scavengers Cannot Substitute


Substituting 1,4-bis(3-isocyanopropyl)piperazine with generic metal scavengers or alternative purification protocols fails due to its unique combination of high binding affinity, broad metal compatibility, and multifunctional role in reaction quenching. Unlike silica gel filtration, which achieves incomplete metal removal, or alternative isocyanide scavengers that exhibit lower efficiency or require higher loadings, this compound demonstrates quantifiably superior performance in reducing residual metal concentrations to sub-10 ppm and sub-5 ppm levels across Ru, Pd, and Cu systems [1]. Furthermore, its dual capacity to both terminate catalytic reactions and scavenge metal residues eliminates the need for multiple separate workup steps, a capability not matched by conventional scavengers [2].

1,4-Bis(3-isocyanopropyl)piperazine: Quantified Differentiation Evidence Against Comparators


Ruthenium Scavenging Efficiency: 1,4-Bis(3-isocyanopropyl)piperazine vs. Silica Gel Filtration

1,4-Bis(3-isocyanopropyl)piperazine (QA2) reduces ruthenium contamination in olefin metathesis products to ≤10 ppm after 20 minutes of scavenging followed by silica gel filtration . In a comparative study, the use of this compound combined with acid hydrolysis achieved residual ruthenium levels below 5 ppm, whereas standard silica gel filtration alone yielded products with significantly higher metal contamination [1].

Olefin metathesis Ruthenium scavenging Metal purification

Copper Scavenging Efficiency: 1,4-Bis(3-isocyanopropyl)piperazine vs. Alternative Purification Methods

1,4-Bis(3-isocyanopropyl)piperazine reduces copper content in ATRP-derived polymers to very low levels, typically below 5 ppm, after simple filtration [1]. This performance is achieved even when starting from reactions with high catalyst loading (e.g., 1000 ppm Cu) [2]. In contrast, standard precipitation or extraction methods often leave copper residues in the tens to hundreds of ppm range [3].

ATRP Copper removal Polymer purification

Reaction Quenching: 1,4-Bis(3-isocyanopropyl)piperazine vs. Air/Oxygen Exposure in Cu/TEMPO Oxidation

Addition of 1,4-bis(3-isocyanopropyl)piperazine immediately terminates Cu/TEMPO-catalyzed aerobic alcohol oxidation (Stahl oxidation), preventing over-oxidation and alkyne–alkyne (Glaser) coupling side reactions [1]. In contrast, simply exposing the reaction to air or removing the alcohol substrate results in slower, incomplete quenching and continued Glaser coupling, leading to product impurities [2].

Alcohol oxidation Reaction quenching Cu/TEMPO catalysis

Semiheterogeneous Purification: QA@SiO2 Protocol Achieves <5 ppm Ru, Including Gram-Scale Validation

Immobilization of 1,4-bis(3-isocyanopropyl)piperazine on unmodified silica gel (QA@SiO2, synthesized in situ) yields olefin metathesis products with ruthenium contamination usually below 5 ppm [1]. In a gram-scale ring-closing metathesis (RCM) of a cathepsin K inhibitor intermediate, this protocol reduced residual ruthenium to only 0.29 ppm [2]. This performance exceeds that of standard homogeneous scavenging protocols and matches or surpasses specialized heterogeneous scavengers while using a simple, low-cost solid support.

Olefin metathesis Ruthenium scavenging Low-waste purification

Dual Ru/Pd Scavenging After Tandem Metathesis/Suzuki-Miyaura Sequences

1,4-Bis(3-isocyanopropyl)piperazine, when combined with citric acid, enables simultaneous removal of both ruthenium and palladium residues from products of telescoped olefin metathesis / Suzuki-Miyaura coupling sequences [1]. Alternative purification strategies typically require separate scavenging steps for each metal, using different scavengers and workup conditions, increasing processing time and material costs [2].

Tandem catalysis Ru/Pd removal Pharmaceutical synthesis

Safety and Handling: Non-Volatile, Odorless Solid vs. Volatile Liquid Isocyanides

1,4-Bis(3-isocyanopropyl)piperazine is a non-volatile, odorless solid at room temperature . This contrasts sharply with low-molecular-weight alkyl isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide), which are volatile liquids with notoriously offensive, penetrating odors that present significant occupational exposure hazards during large-scale operations [1].

Laboratory safety Isocyanide handling Industrial hygiene

1,4-Bis(3-isocyanopropyl)piperazine: Evidence-Driven Application Scenarios for Procurement


Pharmaceutical API Manufacturing: Ruthenium Removal Below 10 ppm for Regulatory Compliance

Procure for olefin metathesis-based API syntheses where residual ruthenium must be reduced to ≤10 ppm to meet ICH Q3D guidelines for elemental impurities. Standard silica gel filtration fails to achieve this threshold, whereas 1,4-bis(3-isocyanopropyl)piperazine reliably delivers Ru levels below 10 ppm after 20 minutes of scavenging . For high-sensitivity APIs, the QA@SiO2 semiheterogeneous protocol achieves sub-5 ppm, with gram-scale validation at 0.29 ppm Ru [1].

ATRP Polymer Purification: Sub-5 ppm Copper for High-Performance Polymers

Select for ATRP-derived polymers requiring low residual copper for applications in electronics, biomedical devices, or where copper-catalyzed degradation is a concern. 1,4-Bis(3-isocyanopropyl)piperazine reduces Cu content to <5 ppm after simple filtration, even from reactions with high initial catalyst loading . This eliminates the need for precipitation, dialysis, or multiple washing steps, reducing solvent waste and processing time [1].

Tandem Metathesis/Cross-Coupling Sequences: Simultaneous Ru and Pd Scavenging

Ideal for telescoped reactions combining olefin metathesis (Ru catalysis) with Suzuki-Miyaura or other Pd-catalyzed cross-couplings. 1,4-Bis(3-isocyanopropyl)piperazine, when followed by citric acid addition, removes both Ru and Pd residues in a single workup sequence . This streamlines purification of complex intermediates, reducing total processing time and solvent consumption compared to using separate scavengers for each metal [1].

Cu/TEMPO Alcohol Oxidation: Complete Quenching and Cu Removal in One Step

Employ in Cu/TEMPO-catalyzed aerobic alcohol oxidations where over-oxidation or Glaser coupling side reactions compromise product purity. Addition of 1,4-bis(3-isocyanopropyl)piperazine immediately terminates the reaction, prevents Glaser coupling, and enables facile copper removal with residual Cu levels below 5 ppm . This single addition replaces separate quenching and scavenging steps, improving workflow efficiency [1].

Technical Documentation Hub

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